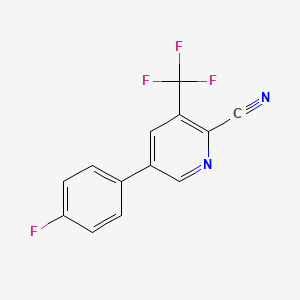

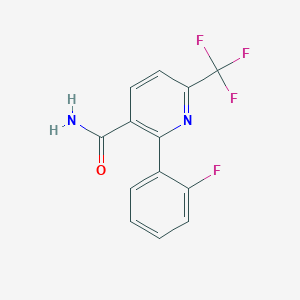

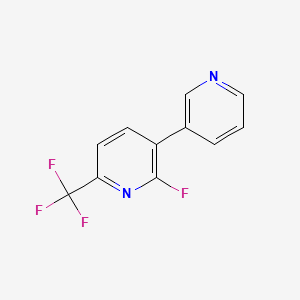

![molecular formula C13H10ClF4N B1391184 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride CAS No. 1184977-06-7](/img/structure/B1391184.png)

3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

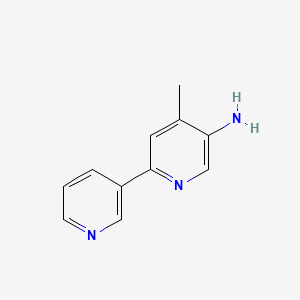

3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride, also known as FTBA, is a novel fluorinated amine that has been gaining attention in the scientific research community due to its wide range of applications. FTBA is a compound that has been used in a variety of fields, including pharmaceuticals, biochemistry, and organic chemistry. This versatile compound has been studied for its ability to act as a catalyst in organic synthesis, a reagent in the synthesis of organic compounds, and a fluorescent dye in biological assays. Furthermore, FTBA has been found to possess a range of biochemical and physiological effects that make it a valuable tool for biomedical research.

Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonism

Research shows 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride (3F4T) as a high-affinity neurokinin-1 receptor antagonist. It has demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Synthetic Procedures and Heterocyclic Ring Closure Reactions

3F4T is involved in novel synthetic procedures, including the preparation of β-trichloro- and β-trifluoroacetyl derivatives of enol ethers. These derivatives have been successfully synthesized in high yield, leading to the formation of hydroxylamine hydrochloride cyclocondensation products (Colla et al., 1991).

Synthesis of Novel 4-Fluoro-2H-pyrazol-3-ylamines

3F4T is used in the synthesis of novel 4-fluoro-2H-pyrazol-3-ylamines, involving a reaction with fluoroacetonitrile and sequential ring closure, producing a variety of derivatives with different steric and electronic demands (Cocconcelli et al., 2010).

Reactions with Tris(trifluoromethyl) Compounds

3F4T is part of novel reactions involving o-nitrosobis(trifluoromethyl)hydroxylamine and tris(trifluoromethyl) compounds, leading to various derivatives. These reactions show unique stoichiometry and suggest new pathways in chemical synthesis (Ang & So, 1982).

Recognition of Hydrophilic Amino and N,N-Dimethylamino Compounds

3F4T is recognized by self-assembled aggregates of fluoroalkylated end-capped oligomers. These aggregates can selectively transfer certain compounds from aqueous solutions to organic media, demonstrating potential in the separation and purification processes (Sawada et al., 2000).

Practical Synthesis Applications

3F4T has been synthesized for practical applications, such as in the development of specific imidazol-1-yl compounds. This synthesis involves a series of chemical reactions including N-alkylation and treatment with ammonium acetate in acetic acid (Vaid et al., 2012).

Eigenschaften

IUPAC Name |

2-fluoro-4-[4-(trifluoromethyl)phenyl]aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N.ClH/c14-11-7-9(3-6-12(11)18)8-1-4-10(5-2-8)13(15,16)17;/h1-7H,18H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMRIOMFJCDHCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)N)F)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.